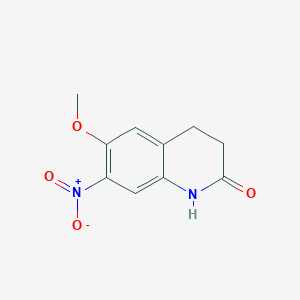

6-methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one

Übersicht

Beschreibung

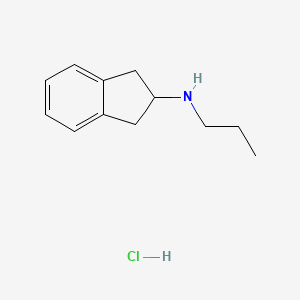

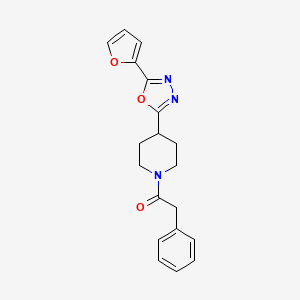

6-Methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one is a chemical compound with the molecular formula C10H10N2O4 . It has a molecular weight of 222.20 .

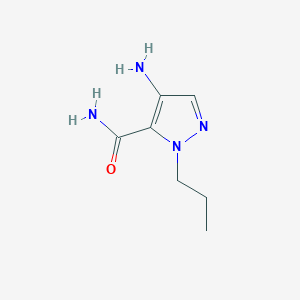

Molecular Structure Analysis

The molecular structure of 6-methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one consists of 10 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms .Wissenschaftliche Forschungsanwendungen

Platelet Aggregation Inhibition

6-methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one derivatives have shown promise in inhibiting platelet aggregation, a crucial factor in cardiovascular health. A study by Iyobe et al. (2001) synthesized a series of these derivatives, finding selective inhibitory activity against platelet aggregation. Among the compounds, a specific derivative exhibited potent inhibitory activity, highlighting its potential therapeutic use in conditions where platelet aggregation is a risk factor (Iyobe et al., 2001).

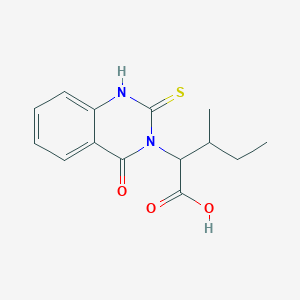

Antitumor Activity

Research by Cui et al. (2017) explored the antitumor properties of a related compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one. This compound inhibited tumor growth significantly in mice, showing both antiproliferative activity and the ability to disrupt tumor vasculature. It also demonstrated a balance between solubility and lipophilicity, making it a promising candidate for further cancer treatment research (Cui et al., 2017).

Corrosion Inhibition

A study by Khan et al. (2017) investigated the use of quinazoline Schiff base compounds, including variants of 6-methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one, in corrosion inhibition. These compounds showed effective inhibition properties for mild steel in hydrochloric acid, acting as mixed-type inhibitors. This research opens possibilities for these compounds in industrial applications, particularly in protecting metals from corrosion (Khan et al., 2017).

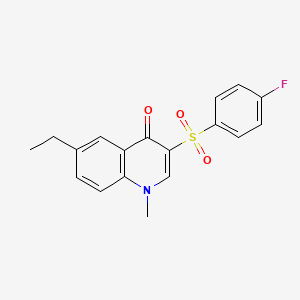

Tubulin Polymerization Inhibition

Wang et al. (2014) explored compounds with a 6-methoxy-1,2,3,4-tetrahydroquinoline moiety, related to 6-methoxy-7-nitro-3,4-dihydroquinolin-2(1H)-one, for their potential in inhibiting tubulin polymerization. This inhibition is critical in cancer therapy as it can disrupt cell division. The study identified compounds with significant in vitro cytotoxic activity and potency against tubulin assembly, suggesting their potential role in developing new cancer treatments (Wang et al., 2014).

Eigenschaften

IUPAC Name |

6-methoxy-7-nitro-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c1-16-9-4-6-2-3-10(13)11-7(6)5-8(9)12(14)15/h4-5H,2-3H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQHQOJGLMDXOQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCC(=O)N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

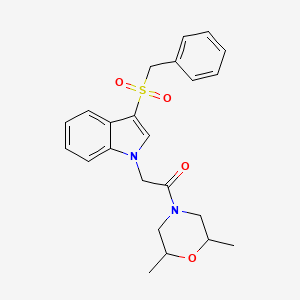

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(4-Methoxyphenyl)methylene]-1-methyltetrahydro-2,5-pyrazinedione](/img/structure/B2617922.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2617926.png)

![4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane;hydrochloride](/img/structure/B2617927.png)

![5-ethyl-3-oxo-N-(pyridin-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2617930.png)

![2-{[1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]methoxy}-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B2617932.png)